molecular formula C21H21FN2O5S B14958888 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B14958888
M. Wt: 432.5 g/mol
InChI Key: KTOUAQOOQGSYSZ-UHFFFAOYSA-N
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Description

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its presence in many biologically active molecules. The presence of multiple methoxy groups and a fluoro substituent adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and thioamide, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro substituent can be reduced under specific conditions to form a hydrogenated product.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the fluoro substituent can yield a hydrogenated aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential biological activity.

    Industry: Used in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring and methoxy groups may play a role in binding to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide
  • 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
  • 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide

Uniqueness

The uniqueness of 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide lies in its combination of a thiazole ring with multiple methoxy groups and a fluoro substituent. This combination provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C21H21FN2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C21H21FN2O5S/c1-11-18(24-21(30-11)17-13(22)7-6-8-14(17)26-2)20(25)23-12-9-15(27-3)19(29-5)16(10-12)28-4/h6-10H,1-5H3,(H,23,25)

InChI Key

KTOUAQOOQGSYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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